molecular formula C23H26ClN3O5S B2682624 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329853-16-8

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2682624
CAS No.: 1329853-16-8
M. Wt: 491.99
InChI Key: KYWDYHCMUWJALL-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O5S and its molecular weight is 491.99. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A thieno[2,3-c]pyridine core.
  • An isoindolin moiety contributing to its pharmacological properties.
  • An acetylamino group which may enhance solubility and bioavailability.

Research indicates that the compound may exhibit biological activity through several mechanisms:

  • Inhibition of Cyclin-dependent Kinase 9 (CDK9) :
    • CDK9 is crucial in regulating transcription by phosphorylating RNA polymerase II. Dysregulation of CDK9 is associated with various cancers. The compound has been shown to bind CDK9 and promote its degradation via ubiquitination pathways, potentially leading to reduced cancer cell proliferation .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells. This activity is significant in preventing cellular damage associated with chronic diseases .
  • Anti-inflammatory Effects :
    • The presence of the dioxoisoindolin structure may contribute to anti-inflammatory effects by modulating inflammatory pathways. This could be beneficial in treating conditions characterized by excessive inflammation.

Biological Activity Data

Activity TypeObservationsReferences
CDK9 InhibitionPromotes degradation of CDK9; reduces cancer cell growth
Antioxidant ActivityReduces oxidative stress markers in vitro
Anti-inflammatoryModulates inflammatory cytokines

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Cancer Treatment Studies :
    • A study demonstrated that the compound significantly inhibited the growth of prostate cancer cells by targeting CDK9. This was achieved through a PROTAC (proteolysis targeting chimera) mechanism that facilitated the ubiquitination and subsequent degradation of CDK9 .
  • Oxidative Stress Research :
    • In vitro assays showed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels in cultured cells, indicating its potential as an antioxidant agent .
  • Inflammation Models :
    • Animal models treated with the compound exhibited reduced levels of pro-inflammatory cytokines, suggesting its effectiveness in managing inflammatory responses .

Properties

IUPAC Name

ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5S.ClH/c1-4-31-23(30)19-16-9-10-25(13(2)3)11-17(16)32-20(19)24-18(27)12-26-21(28)14-7-5-6-8-15(14)22(26)29;/h5-8,13H,4,9-12H2,1-3H3,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWDYHCMUWJALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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